N-(benzo[d][1,3]dioxol-5-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H15N7O3 and its molecular weight is 353.342. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
A series of compounds bearing the 1-benzo [1,3]dioxol-5-yl-indoles structure, which is similar to the compound , have been designed and synthesized . These compounds have shown promising anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Specifically, compounds 3-N-benzo [1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 have shown IC 50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
Selectivity Between Cancer Cells and Normal Cells
The synthesized molecules exhibited good selectivity between cancer cells and normal cells . This is an important feature for anticancer drugs as it allows them to target cancer cells specifically, reducing the damage to healthy cells.
Mechanism of Action
Target of Action
The compound, also known as N-(benzo[d][1,3]dioxol-5-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide, is a complex molecule that targets various cancer cell lines
Mode of Action
The compound interacts with its targets, leading to changes in the cellular processes. For instance, one of the derivatives of this compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells . This suggests that the compound might interact with cellular machinery involved in cell cycle regulation and apoptosis.
Biochemical Pathways
The compound affects the biochemical pathways involved in cell cycle regulation and apoptosis
Result of Action
The compound’s action results in cell cycle arrest at the S phase and induces apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells, thereby exhibiting its anticancer activity.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O3/c1-22-14-13(20-21-22)15(18-7-17-14)23-5-9(6-23)16(24)19-10-2-3-11-12(4-10)26-8-25-11/h2-4,7,9H,5-6,8H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYTVDGTRLYZLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=CC5=C(C=C4)OCO5)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide |
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